2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene
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Overview
Description
2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethoxy groups attached to a benzene ring. The trifluoromethoxy group, in particular, is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor. One common method involves the treatment of 1-chloro-4-(trifluoromethoxy)benzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Reduction: Products include alcohols and amines.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its unique substituent groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with various molecular targets. In biological systems, the compound may act as an enzyme inhibitor or receptor modulator, influencing specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
Uniqueness
2-(Bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene is unique due to the presence of both chloro and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly valuable in the synthesis of molecules with specific reactivity and stability profiles .
Properties
Molecular Formula |
C8H5BrClF3O |
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Molecular Weight |
289.47 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 |
InChI Key |
DHXYRXZGGCHUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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